molecular formula C17H19BrN2O2S B259567 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine

1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine

Cat. No. B259567
M. Wt: 395.3 g/mol
InChI Key: OGZAWLINCACFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBP is a piperazine derivative that has been used in the synthesis of various compounds for medicinal purposes.

Mechanism of Action

1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine is believed to exert its pharmacological effects through the inhibition of certain enzymes in the body. For instance, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been shown to inhibit acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has also been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects
1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been shown to have various biochemical and physiological effects. For instance, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease. 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has also been shown to have anticonvulsant activity, which makes it a potential candidate for the treatment of epilepsy. Additionally, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been shown to have antinociceptive effects, which means it can reduce pain sensation.

Advantages and Limitations for Lab Experiments

1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has several advantages for use in lab experiments. It is readily available and can be synthesized using a straightforward method. 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine is also relatively stable and can be stored for long periods without significant degradation. However, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has some limitations. For instance, it has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has several potential future directions for research. One potential direction is the synthesis of new compounds using 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine as a building block. These compounds can be tested for their potential therapeutic applications. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine. This can provide insights into the optimal dosing and administration of 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine for various applications. Additionally, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine can be studied for its potential use as a tool compound in cell signaling pathways. This can provide insights into the role of specific kinases in disease states.

Synthesis Methods

1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine can be synthesized using a straightforward method that involves the reaction between 4-bromo-benzenesulfonyl chloride and p-toluidine in the presence of a base such as triethylamine. The reaction yields 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine as a white crystalline solid with a melting point of 124-126°C. The purity of the compound can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been extensively studied for its potential use in medicinal chemistry. It has been used as a building block in the synthesis of various compounds with potential therapeutic applications. For instance, 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has been used in the synthesis of potent inhibitors of acetylcholinesterase, an enzyme that is implicated in Alzheimer's disease. 1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine has also been used in the synthesis of compounds with potential anticancer activity.

properties

Product Name

1-(4-Bromo-benzene-sulfonyl)-4-(p-tolyl)-piperazine

Molecular Formula

C17H19BrN2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine

InChI

InChI=1S/C17H19BrN2O2S/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)23(21,22)17-8-4-15(18)5-9-17/h2-9H,10-13H2,1H3

InChI Key

OGZAWLINCACFDF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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